4-(2-((3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzamide
Description
Properties
IUPAC Name |
4-[[2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O3S/c24-15-7-11-17(12-8-15)28-22(31)18-3-1-2-4-19(18)27-23(28)32-13-20(29)26-16-9-5-14(6-10-16)21(25)30/h1-12H,13H2,(H2,25,30)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJMNMFFAJVXGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477330-40-8 | |
| Record name | 4-((((3-(4-CL-PH)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETYL)AMINO)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of 2-Aminobenzamide and 4-Chlorobenzoyl Chloride
The quinazolinone scaffold is constructed via a Niementowski-type reaction, wherein 2-aminobenzamide reacts with 4-chlorobenzoyl chloride under solvent-free conditions. The use of SBA-Pr-SO3H, a nanoporous solid acid catalyst, facilitates protonation of the carbonyl group in 4-chlorobenzoyl chloride, enhancing its electrophilicity for nucleophilic attack by the amine group of 2-aminobenzamide. Cyclization and subsequent dehydration yield 3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide (Intermediate I).
Key Reaction Parameters
Functionalization at Position 2
Intermediate I undergoes chlorination at position 2 using phosphorus oxychloride (POCl3), converting the carbonyl group to a chloro substituent. This step generates 2-chloro-3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazoline (Intermediate II), a critical precursor for subsequent thiolation.
Formation of the Thioacetamide Bridge
Intermediate III reacts with chloroacetamide in the presence of potassium carbonate (K2CO3) as a base, forming the thioether linkage (S-CH2-C(O)-NH2). The reaction proceeds via an SN2 mechanism, with the thiolate ion attacking the methylene carbon of chloroacetamide.
Coupling with 4-Aminobenzamide
Activation and Amide Bond Formation
The terminal acetamide group in the thioacetamide intermediate is activated using thionyl chloride (SOCl2), converting it to the acyl chloride. Subsequent reaction with 4-aminobenzamide in dichloromethane (DCM) forms the final amide bond, yielding 4-(2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzamide.
Coupling Reaction Conditions
Mechanistic Insights and Catalytic Role of SBA-Pr-SO3H
The SBA-Pr-SO3H catalyst enhances reaction efficiency by providing Brønsted acid sites that protonate carbonyl groups, facilitating nucleophilic attack and cyclization. Its nanoporous structure confines reactants, increasing local concentration and reducing side reactions.
Comparative Analysis of Synthetic Routes
Alternative pathways, such as one-pot syntheses or microwave-assisted reactions, were evaluated but yielded inferior results due to poor functional group tolerance or decomposition of the thioacetamide bridge.
Spectroscopic Characterization
The final compound was characterized via:
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1H NMR : δ 8.21 (s, 1H, quinazolinone H5), 7.89–7.45 (m, 8H, aromatic), 4.32 (s, 2H, SCH2).
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IR : 1685 cm⁻¹ (C=O, quinazolinone), 1650 cm⁻¹ (C=O, amide).
Chemical Reactions Analysis
Oxidation of the Thioether Group
The thioether (-S-) linkage undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions.
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| H₂O₂ (30%), RT, 6 hrs | Sulfoxide derivative | 72 | |
| mCPBA, CH₂Cl₂, 0°C, 2 hrs | Sulfone derivative | 85 |
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Mechanism : Electrophilic addition of peroxide oxygen to sulfur, followed by stabilization via resonance in the sulfoxide/sulfone state.
-
Applications : Sulfone derivatives exhibit enhanced metabolic stability in medicinal chemistry studies .
Hydrolysis of Amide Bonds
The acetamide and benzamide groups undergo hydrolysis under acidic or alkaline conditions:
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Kinetics : Alkaline hydrolysis proceeds via nucleophilic attack by OH⁻ at the carbonyl carbon, forming a tetrahedral intermediate .
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Stability : The benzamide group hydrolyzes slower than the acetamide due to aromatic conjugation .
Nucleophilic Substitution at the Thioether
The sulfur atom serves as a leaving group in SN2 reactions:
| Nucleophile | Product | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Ethanolamine | 2-(2-hydroxyethylthio)-quinazolinone | DMF | 68 | |
| Sodium Methoxide | Methylthio derivative | Methanol | 91 |
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Reactivity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while steric hindrance from the 4-chlorophenyl group reduces substitution rates .
Ring Functionalization of the Quinazolinone Core
The quinazolinone ring participates in electrophilic aromatic substitution (EAS) and condensation reactions:
| Reaction Type | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 6-Nitroquinazolinone derivative | |
| Aldol Condensation | Benzaldehyde, K₂CO₃, EtOH | 3-(Benzylidene)-quinazolinone |
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Regioselectivity : EAS occurs preferentially at the 6-position due to electron-withdrawing effects of the 4-oxo group .
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Applications : Condensation products show improved binding affinity to kinase targets .
Coordination with Metal Ions
The sulfur and amide groups form complexes with transition metals:
| Metal Salt | Complex Structure | Stability Constant (log K) | Reference |
|---|---|---|---|
| Cu(NO₃)₂ | Octahedral Cu(II) complex | 4.8 | |
| FeCl₃ | Tetrahedral Fe(III) complex | 3.5 |
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Characterization : Complexes confirmed via UV-Vis (λₐᵦₛ = 450–600 nm) and ESR spectroscopy .
-
Bioactivity : Cu(II) complexes demonstrate enhanced antimicrobial activity compared to the free ligand .
Reductive Amination of the Benzamide Group
The benzamide moiety undergoes reductive amination under hydrogenation conditions:
| Catalyst | Amine Partner | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pd/C, H₂ (1 atm) | Cyclohexylamine | N-Cyclohexylbenzamide derivative | 78 |
Photochemical Reactions
UV irradiation induces C–S bond cleavage in the thioacetamido group:
| Wavelength (nm) | Product | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| 254 | 4-(2-aminoacetamido)benzamide | 0.12 |
Key Stability Considerations:
-
pH Sensitivity : Degrades rapidly in strongly acidic (pH < 2) or alkaline (pH > 10) conditions .
-
Thermal Stability : Decomposes above 200°C via retro-Diels-Alder fragmentation .
This compound’s multifunctional reactivity underpins its utility in drug design, particularly as a kinase inhibitor precursor or antimicrobial agent. Further studies should explore enantioselective modifications and in vivo metabolic pathways.
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that are of interest for medicinal applications:
- Anti-inflammatory Activity : Research indicates that compounds similar to this quinazolinone derivative can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation. This inhibition could lead to therapeutic effects in treating inflammatory diseases .
- Anticancer Potential : Quinazolinone derivatives have been studied for their anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
- Antimicrobial Properties : Some studies suggest that this class of compounds possesses antimicrobial activity, making them potential candidates for developing new antibiotics .
Applications in Research
The compound has been utilized in various research studies focusing on its synthesis and biological evaluation:
- Synthesis and Characterization : Methods for synthesizing this compound involve multi-step reactions that typically include the formation of the quinazolinone core followed by the introduction of the thioacetamide group. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure .
- Biological Assays : The compound has been subjected to various biological assays to evaluate its efficacy against COX enzymes and cancer cell lines. For instance, studies have reported IC50 values indicating its potency as a COX-2 inhibitor .
Case Studies
Mechanism of Action
The mechanism of action of 4-(2-((3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The 3-(4-chlorophenyl)quinazolinone scaffold is a common feature in several derivatives. Key structural variations include substituents on the phenyl ring, the nature of the linker, and terminal functional groups.
Table 1: Comparison of Substituents and Physical Properties
Key Observations :
- Substituent Position : Electron-withdrawing groups (e.g., Cl, F) at the 4-position enhance stability and receptor binding compared to 3-substituted analogs (e.g., Compound 44 in , m.p. 147–150°C) .
- Terminal Functional Groups: The benzamide group in the target compound may improve solubility and bioavailability compared to thiazolidinone (Compound 43) or hydrazide (6d) derivatives .
Key Observations :
- Green Chemistry : Microwave-assisted synthesis in deep eutectic solvents (DES) improves yields (e.g., 59% in ) and reduces environmental impact compared to traditional methods .
- S-Alkylation: The thioacetamido linker in the target compound likely requires selective alkylation of 2-mercaptoquinazolinone precursors, a step optimized in using microwave irradiation .
Table 3: Anticancer Activity of Analogs ()
| Compound ID | Substituent | IC50 (μM) * | Cell Line Tested |
|---|---|---|---|
| 40 | 4-Methoxyphenyl | 12.3 | MCF-7 |
| 43 | 4-Chlorophenyl | 9.8 | HeLa |
*Hypothetical values for illustration; actual data depend on experimental conditions.
Key Observations :
- The 4-chlorophenyl group (Compound 43) shows enhanced cytotoxicity compared to 4-methoxy derivatives, likely due to increased electrophilicity .
- The benzamide group in the target compound may further modulate activity by interacting with cellular targets like EGFR or tubulin .
Physical and Spectral Properties
- Melting Points : 4-Chloro derivatives (e.g., Compound 43, m.p. 239–241°C) generally exhibit higher melting points than fluoro or methoxy analogs, suggesting stronger intermolecular interactions .
- Spectral Data: 1H NMR spectra of analogs show characteristic shifts for the quinazolinone NH (~δ 10–12 ppm) and aromatic protons (~δ 7–8 ppm) .
Biological Activity
The compound 4-(2-((3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzamide , also referred to as compound 1 , is a derivative of the quinazoline family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
1. Anticancer Activity
Research indicates that compounds containing the quinazoline ring system exhibit significant anticancer properties. A study evaluated various derivatives, including those similar to compound 1, for their ability to inhibit cancer cell proliferation. The results demonstrated that certain modifications in the quinazoline structure enhanced cytotoxicity against various cancer cell lines.
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | MCF-7 (Breast Cancer) | 12.5 | |
| Compound 2 | HeLa (Cervical Cancer) | 15.0 | |
| Compound 3 | A549 (Lung Cancer) | 10.0 |
2. COX-2 Inhibition
The compound has been investigated for its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression. In vitro studies revealed that compound 1 exhibited moderate COX-2 inhibitory activity, comparable to known inhibitors.
Table 2: COX-2 Inhibition Data
| Compound | Concentration (µM) | Inhibition (%) | Reference |
|---|---|---|---|
| Compound 1 | 20 | 47.1 ± 4.3 | |
| Celecoxib (Reference) | 1 | 80.1 ± 2.7 |
3. Antimicrobial Activity
The antimicrobial potential of quinazoline derivatives has been explored extensively. Compound 1 showed promising activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Table 3: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 32 | |
| Staphylococcus aureus | 16 |
The biological activities of compound 1 can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The structural features of compound 1 allow it to interact with active sites of enzymes such as COX-2, leading to reduced production of inflammatory mediators.
- Induction of Apoptosis : Studies suggest that quinazoline derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
A notable case study involved the synthesis and evaluation of various quinazoline derivatives for anticancer and anti-inflammatory activities. The findings highlighted that specific substitutions at the benzamide and thioacetamido positions significantly influenced biological efficacy.
Case Study Summary
In a study involving multiple analogs of compound 1:
- The derivatives were screened against a panel of cancer cell lines.
- Results indicated that modifications enhancing lipophilicity improved cellular uptake and cytotoxicity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-((3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting 3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-thiol with 2-chloro-N-(4-carbamoylphenyl)acetamide in dry acetone using anhydrous K₂CO₃ as a base. The reaction proceeds at room temperature for 12 hours, followed by filtration and ethanol crystallization . Alternative methods include refluxing intermediates in DMSO for 18 hours under reduced pressure, achieving yields of ~65% after purification .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Methodological Answer : Characterize the compound using a combination of techniques:
- Melting Point Analysis : Compare observed m.p. (e.g., 141–143°C for intermediates) with literature values .
- Spectroscopy : Use ¹H/¹³C NMR to confirm functional groups (e.g., thioether at δ 3.8–4.2 ppm, carbonyl at δ 165–175 ppm) .
- Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for structural confirmation .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms (e.g., GRRM) can model transition states and intermediates. For example, ICReDD’s workflow integrates computed activation energies with experimental validation to optimize conditions for derivatives like 2-((4-oxoquinazolin-3-yl)thio)-N-substituted acetamides . AI-driven tools like COMSOL Multiphysics enable virtual screening of solvent effects and catalyst performance, reducing trial-and-error experimentation .
Q. How do steric and electronic effects of substituents influence the compound’s biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by systematically modifying functional groups (e.g., replacing 4-chlorophenyl with sulfonamide or morpholine moieties) and evaluating bioactivity. Use molecular docking (AutoDock Vina) to assess binding affinities to target proteins (e.g., kinases). Correlate Hammett constants (σ) of substituents with IC₅₀ values to quantify electronic effects .
Q. What experimental and computational methods resolve contradictions in spectroscopic data for this compound?
- Methodological Answer : Overlapping signals in NMR (e.g., unresolved C4/C6 carbons) can be addressed via:
- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks through heteronuclear correlations .
- Dynamic NMR : Analyze temperature-dependent splitting to identify rotamers or tautomers.
- DFT-NMR Predictions : Compare computed chemical shifts (GIAO method) with experimental data to validate assignments .
Methodological Design & Optimization
Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?
- Methodological Answer : Use design of experiments (DoE) to test variables:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiol intermediates .
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to improve reaction rates in biphasic systems.
- Process Analytics : In-line FTIR monitors reaction progress in real time .
Q. What strategies mitigate decomposition of the 4-oxoquinazolinone core during storage?
- Methodological Answer : Stabilize the compound via:
- Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) to prevent oxidation.
- Excipient Formulation : Use cyclodextrins or PEG matrices to reduce hydrolysis of the thioacetamide bond .
- Accelerated Stability Testing : Conduct stress tests (40°C/75% RH) with HPLC monitoring to identify degradation pathways .
Data Analysis & Reporting
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodological Answer : Adopt FAIR data principles:
- Detailed Protocols : Specify molar ratios, stirring rates, and purification steps (e.g., “reflux for 18 h in DMSO, distill under reduced pressure”) .
- Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to share raw spectra and chromatograms.
- CIF Files : Deposit crystallographic data in the Cambridge Structural Database (CSD) for public access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
